molecular formula C14H14N2 B1265379 4,4'-Dimethylazobenzene CAS No. 501-60-0

4,4'-Dimethylazobenzene

Cat. No. B1265379
CAS RN: 501-60-0
M. Wt: 210.27 g/mol
InChI Key: WNVWWDKUMKBZQV-UHFFFAOYSA-N
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Description

4,4’-Dimethylazobenzene is a chemical compound with the linear formula C14H14N2 . It has a molecular weight of 210.281 .


Molecular Structure Analysis

4,4’-Dimethylazobenzene contains a total of 31 bonds; 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 N azo-derivative .


Physical And Chemical Properties Analysis

4,4’-Dimethylazobenzene displays a clean E – Z isomerization, with a slow thermal back process and excellent fatigue resistance . It can be used to determine the photon flux in the UV–visible region .

Scientific Research Applications

Chemical Actinometer

4,4’-Dimethylazobenzene has been proposed as a chemical actinometer . This compound undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm . Chemical actinometers are a useful tool in photochemistry, which allows to measure the photon flux of a light source to carry out quantitative analysis on photoreactions .

Oxidation of p-Toluidine

The compound has been used in the oxidation of p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4’-dimethylazobenzene as a major product and 4,4’-dimethylazoxybenzene as a minor product .

Synthesis of Aromatic Azo Compounds

1,2-di-p-tolyldiazene has been used in the synthesis of aromatic azo compounds from anilines . This process is catalyzed by copper acetate and is base-free and solvent-free .

Photoreactions

The measurement of incident photon fluxes represents a crucial point for the analysis of photoreactions . For this purpose, 4,4’-dimethylazobenzene is used due to its properties .

Environmental Friendliness

The use of 4,4’-dimethylazobenzene in the oxidation of p-toluidine has shown enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts .

Reusability of Catalyst

In the oxidation of p-toluidine, the catalyst used in the presence of 4,4’-dimethylazobenzene has shown reusability . This is an important factor in terms of cost-effectiveness and sustainability.

Mechanism of Action

4,4’-Dimethylazobenzene undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm . This property allows it to be used as a chemical actinometer .

Future Directions

4,4’-Dimethylazobenzene has been proposed as a chemical actinometer due to its clean and efficient E/Z isomerization . It can be used to measure the photon flux of a light source to carry out quantitative analysis on photoreactions . This compound can be reused after photochemical or thermal reset , suggesting potential for repeated use in future applications.

properties

IUPAC Name

bis(4-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVWWDKUMKBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylazobenzene

CAS RN

501-60-0
Record name p,p'-Azotoluene
Source ChemIDplus
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Record name 4,4'-Dimethylazobenzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-DIMETHYLAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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